N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-derived carboxamide featuring a 3-bromophenyl substituent on the carboxamide nitrogen and a 4-methylbenzyl group at the 1-position of the pyridine ring. The bromine atom introduces steric bulk and electron-withdrawing effects, while the 4-methylbenzyl group enhances lipophilicity. This compound is structurally related to proteasome inhibitors targeting Trypanosoma cruzi, as inferred from synthetic methodologies in pyridazinone and pyridine derivatives .
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-5-7-15(8-6-14)12-23-13-16(9-10-19(23)24)20(25)22-18-4-2-3-17(21)11-18/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRISJCIMWIZGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C21H20BrN2O2 and a molecular weight of approximately 404.30 g/mol. Its structure features a bromophenyl group and a carboxamide functional group attached to a dihydropyridine ring.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrN2O2 |
| Molecular Weight | 404.30 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The introduction of the bromophenyl group can be achieved through bromination reactions using agents such as N-bromosuccinimide (NBS) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to influence various enzymatic pathways and receptor activities, potentially leading to therapeutic effects. The compound may act as an inhibitor or activator of certain enzymes involved in metabolic processes and signal transduction pathways .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological effects:
- Anticancer Activity : Dihydropyridines have been explored for their potential in cancer therapy due to their ability to modulate cell proliferation and apoptosis. Studies have demonstrated that related compounds can inhibit tumor growth in various cancer cell lines .
- Cardiovascular Effects : Dihydropyridines are well-known calcium channel blockers. They have been utilized in treating hypertension and angina by relaxing blood vessels and reducing cardiac workload .
Case Studies
Case Study 1: Antitumor Activity
In a study examining the anticancer properties of dihydropyridine derivatives, researchers found that this compound demonstrated significant cytotoxicity against human neuroblastoma SH-SY5Y cells. The compound was shown to induce apoptosis through the activation of caspase pathways .
Case Study 2: Cardiovascular Applications
Another study focused on the cardiovascular effects of similar dihydropyridine compounds demonstrated their efficacy in reducing blood pressure in hypertensive rat models. The mechanism involved calcium channel inhibition leading to vasodilation .
Comparison with Similar Compounds
Research Implications
- Drug Design : The 3-bromophenyl group offers a balance of electronic and steric effects but may require optimization for pharmacokinetic properties.
- Structural Insights : Crystal data from compounds like 3-(4-bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide () highlight the role of bromine in stabilizing planar conformations via halogen bonding (C–Br···O interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
